1,1-Cyclopropanediol

Catalog No.
S598973
CAS No.
15144-65-7
M.F
C3H6O2
M. Wt
74.08 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Cyclopropanediol

CAS Number

15144-65-7

Product Name

1,1-Cyclopropanediol

IUPAC Name

cyclopropane-1,1-diol

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c4-3(5)1-2-3/h4-5H,1-2H2

InChI Key

ZJAPOEKGBGSNBG-UHFFFAOYSA-N

SMILES

C1CC1(O)O

Synonyms

1,1-cyclopropanediol, 1,1-cyclopropanone hydrate

Canonical SMILES

C1CC1(O)O

The exact mass of the compound 1,1-Cyclopropanediol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Cyclopropanediol is a cyclic organic compound with the molecular formula C3H6O2C_3H_6O_2. It consists of a three-membered cyclopropane ring with two hydroxyl (–OH) groups attached to the first carbon atom. This structural configuration imparts unique chemical properties, making it an interesting subject for both synthetic and biological studies. The compound exists in a colorless liquid form and is characterized by its high reactivity due to the strained cyclopropane ring.

Due to its functional groups. Key reactions include:

  • Dehydration: Under acidic conditions, 1,1-cyclopropanediol can undergo dehydration to form cyclopropene derivatives.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds or carboxylic acids.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in synthetic applications.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

Research into the biological activity of 1,1-cyclopropanediol has revealed potential pharmacological applications. Some studies suggest that derivatives of cyclopropanediols exhibit anti-inflammatory and antimicrobial properties. For example, modifications of 1,1-cyclopropanediol have shown promise in drug development, particularly in the context of natural product synthesis where cyclopropane motifs are prevalent.

Several methods exist for synthesizing 1,1-cyclopropanediol:

  • Zinc-Mediated Transformation: A notable method involves using zinc dust to mediate the transformation of 1,3-diol derivatives into cyclopropanes. This approach allows for mild reaction conditions and is compatible with various functional groups .
  • Intramolecular Cross-Electrophile Coupling: This method employs nickel catalysts to facilitate the conversion of 1,3-diol derivatives into cyclopropanes, enabling the formation of 1,1-disubstituted cyclopropanes under mild conditions .
  • Acid-Catalyzed Reactions: Acid catalysis can also lead to the formation of cyclopropanediols from suitable precursors through rearrangement or elimination processes .

The applications of 1,1-cyclopropanediol span various fields:

  • Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development due to their biological activity.
  • Polymer Chemistry: Cyclopropane-based compounds are explored for their potential in creating novel polymeric materials.

Interaction studies involving 1,1-cyclopropanediol often focus on its reactivity with other chemical species. For example, investigations into how it interacts with nucleophiles or electrophiles can provide insights into its potential as a reactive intermediate in organic synthesis. Furthermore, studies on its interactions with biological targets can reveal mechanisms underlying its pharmacological effects.

Several compounds share structural similarities with 1,1-cyclopropanediol. Here are some notable examples:

Compound NameStructure TypeUnique Features
CyclobutanediolFour-membered ringLess strain than cyclopropanes; different reactivity
2-CyclopropanolCyclopropane with one hydroxylMore stable; different applications in synthesis
3-HydroxycyclobutaneFour-membered ringExhibits unique stereochemistry

Uniqueness of 1,1-Cyclopropanediol

What sets 1,1-cyclopropanediol apart from these similar compounds is its dual hydroxyl functionality on a highly strained three-membered ring. This configuration not only enhances its reactivity but also opens avenues for diverse synthetic transformations that may not be feasible with other cyclic diols.

Rhodium-Catalyzed Cyclopropanation Pathways

Rhodium-catalyzed cyclopropanation reactions have emerged as powerful tools for constructing 1,1-cyclopropanediol derivatives through controlled carbene insertion processes. The mechanism involves the formation of rhodium carbene intermediates from diazo compounds, which subsequently undergo concerted addition to alkenes to generate cyclopropane products. Dirhodium tetraacetate and related rhodium carboxylate complexes serve as the most commonly employed catalysts in these transformations.

The stereochemical outcome of rhodium-catalyzed cyclopropanations is determined by the trajectory of approach of the olefin to the metal carbene intermediate. In reactions involving monosubstituted metal carbenes with terminal olefins, the olefin typically approaches in an "end-on" fashion, with the carbon-carbon double bond of the olefin nearly parallel to the metal-carbon double bond of the carbene. This geometric constraint ensures retention of the olefin configuration throughout the cyclopropanation process, making the reaction stereospecific.

Recent developments have focused on enantioselective variants using chiral rhodium catalysts. The rhodium complex derived from adamantylglycine, specifically Rh₂(S-TCPTAD)₄, has demonstrated exceptional performance in asymmetric cyclopropanations, achieving enantioselectivities up to 98% with a range of electron-deficient substrates. This catalyst system operates through a mechanism involving initial formation of a weakly bound pre-reaction complex between the carbene intermediate and the carbonyl group of the substrate, followed by direct cyclopropanation.

Catalyst SystemSubstrate TypeYield (%)Enantioselectivity (% ee)Reference
Rh₂(S-TCPTAD)₄Ethyl acrylate7495
Rh₂(S-DOSP)₄Methyl acrylate5977
Rh₂(PTAD)₄Various acrylates45-6882-89

Simmons-Smith Type Reactions with Transition Metals

The Simmons-Smith reaction, traditionally employing zinc carbenoids, has been expanded to include other transition metals for enhanced control over cyclopropanation outcomes. This methodology involves the generation of metal carbenoid species from diiodomethane and organometallic reagents, which subsequently deliver methylene units to alkenes with high stereoselectivity.

Cobalt-catalyzed variants of the Simmons-Smith reaction have shown particular promise for accessing novel cyclopropane products through dihaloalkane activation. These cobalt-catalyzed reductive cyclopropanations address several limitations of traditional zinc carbenoid chemistry, including poor steric discrimination in polyolefinic substrates and inefficient reaction with electron-deficient olefins. The cobalt catalysis system enables the formation of substituted cyclopropanes that are difficult to access through conventional zinc-mediated pathways.

The mechanistic pathway involves oxidative addition of the dihaloalkane to the cobalt center, followed by reductive elimination to form the cyclopropane ring. This process benefits from the unique electronic properties of cobalt, which can stabilize radical intermediates and facilitate carbon-carbon bond formation under mild conditions.

Non-Adiabatic Molecular Dynamics of Photodissociation Pathways

The photodissociation dynamics of cyclopropane-containing compounds, including 1,1-cyclopropanediol, involve complex non-adiabatic processes that challenge the Born-Oppenheimer approximation [13] [16]. Time-resolved photoelectron spectroscopy studies of cyclopropane have revealed that vacuum-ultraviolet excitation at 160.8 nanometers leads to rapid dissociation with characteristic time constants of 35 ± 20 femtoseconds for direct dissociation on the lowest-lying excited state and 57 ± 35 femtoseconds for non-adiabatic relaxation from higher-lying excited states [13]. These ultrafast dynamics proceed via concerted ring opening and carbon-carbon bond cleavage in the excited state, with ring-opening occurring prior to complete dissociation [13].

The photodissociation process of cyclopropanone hydrate in aqueous environments demonstrates distinct characteristics compared to gas-phase reactions [16] [36]. Non-adiabatic molecular dynamics simulations using the delta self-consistent field method reveal that the hydrate form strongly interacts with surrounding solvent molecules through hydrogen bond formation [16] [36]. Upon excitation to the first singlet excited state, an asymmetric pathway emerges with cyclopropanone hydrate and propionic acid as the primary photoproducts [16] [36].

Table 1: Photodissociation Time Constants for Cyclopropane Systems

SystemExcitation WavelengthTime Constant (fs)ProductsEnvironment
Cyclopropane160.8 nm35 ± 20Ethylene + MethyleneGas phase [13]
Cyclopropane160.8 nm57 ± 35Delayed dissociationGas phase [13]
Cyclopropanone hydrateVariable<100Propionic acidAqueous [16]

The ring strain energy in cyclopropane systems plays a crucial role in determining photodissociation pathways [57] [58]. With an estimated total ring strain of 28 kilocalories per mole, cyclopropane exhibits substantial weakening of carbon-carbon bonds compared to unstrained alkanes [57] [61]. This strain energy substantially enhances the reactivity toward photolytic processes and contributes to the preferential cleavage of strained bonds during excited-state dynamics [57] [61].

Oxidative Ring-Opening Mechanisms in Enzymatic Systems

Enzymatic ring-opening of cyclopropane derivatives represents a sophisticated class of biochemical transformations that overcome the inherent thermodynamic stability of the three-membered ring [20] [22]. 1-Aminocyclopropane-1-carboxylate deaminase exemplifies this process, catalyzing the opening of the cyclopropane ring through a pyridoxal-5'-phosphate dependent mechanism [20] [24]. The enzyme achieves cleavage of the carbon-alpha to carbon-beta bond through an unprecedented mode of vitamin B₆ catalysis, yielding alpha-ketobutyrate and ammonia as reaction products [20].

The mechanism involves formation of a gem-diamine intermediate where both the Schiff base-forming lysine residue and the substrate amino group are covalently linked to the pyridoxal-5'-phosphate cofactor [20] [24]. Crystal structures have implicated the involvement of conserved active site tyrosine residues (Tyrosine-268 and Tyrosine-294) in catalysis, with Tyrosine-294 acting as a general acid to facilitate ring cleavage directly from the stable gem-diamine intermediate [20].

Cyclopropane fatty acid synthase represents another enzymatic system capable of modifying cyclopropane rings through oxidative processes [20]. This enzyme catalyzes the incorporation of a methylene group derived from S-adenosyl methionine across the carbon-9 to carbon-10 double bond of unsaturated membrane phospholipids to form cyclopropyl fatty acyl chains [20]. The reaction mechanism involves radical intermediates and demonstrates the enzyme's ability to manipulate the strained cyclopropane system for synthetic purposes [20].

Table 2: Enzymatic Systems for Cyclopropane Ring Modification

EnzymeCofactorSubstrateProductsMechanism Type
1-Aminocyclopropane-1-carboxylate deaminasePyridoxal-5'-phosphate1-Aminocyclopropane-1-carboxylateα-Ketobutyrate + AmmoniaRing-opening [20]
Cyclopropane fatty acid synthaseS-adenosyl methionineUnsaturated phospholipidsCyclopropyl fatty acidsRing formation [20]
Cytochrome P450 GliFHemeGliotoxin precursorHydroxylated productsRing-closure [19]

Cytochrome P450 enzymes also participate in cyclopropane ring chemistry through oxidative ring-closure reactions [19]. The cytochrome P450 GliF enzyme catalyzes an unusual carbon-nitrogen ring-closure step during gliotoxin biosynthesis while simultaneously hydroxylating an aromatic ring [19]. This dual functionality demonstrates the versatility of enzymatic systems in manipulating strained ring systems through controlled oxidative processes [19].

Stereoelectronic Control in Cyclopropanone Hydrate Rearrangements

The formation and rearrangement of cyclopropanone hydrate (1,1-cyclopropanediol) are governed by distinct stereoelectronic principles that control both the thermodynamic stability and kinetic accessibility of various conformational states [26] [30]. Cyclopropanone exists as an extremely reactive species that readily forms hydrates upon contact with nucleophilic reagents such as water, primary and secondary amines, and alcohols [30]. The reaction proceeds according to the general equation: (CH₂)₂CO + X-H → (CH₂)₂C(X)(OH), where X-H represents the nucleophile [30].

The stereoelectronic factors governing hydrate formation stem from the relief of angle strain inherent in the cyclopropanone carbonyl system [34] [35]. The sp² hybridized carbonyl carbon in cyclopropanone requires a bond angle of 120 degrees but is constrained to 60 degrees within the three-membered ring [34]. Conversion to the diol form through hydration changes the hybridization to sp³, allowing bond angles closer to the tetrahedral value of 109 degrees, thereby significantly reducing strain energy [34] [35].

The infrared spectroscopic signature of cyclopropanone reveals a carbonyl stretching frequency near 1815 wavenumbers, approximately 70 wavenumbers higher than typical ketones, reflecting the substantial electronic perturbation caused by ring strain [30]. This elevated frequency indicates weakened carbonyl character and enhanced electrophilicity, promoting nucleophilic addition reactions that lead to hydrate formation [30].

Table 3: Structural Parameters of Cyclopropanone and Its Hydrate

ParameterCyclopropanoneCyclopropanone HydrateReference Ketone
C-C Bond Length (pm)157.5~151151 [30]
C=O Bond Length (pm)119N/A123 [30]
C-O Bond Length (pm)N/A~143143 [35]
Carbonyl Frequency (cm⁻¹)1815N/A~1715 [30]
Ring Strain (kcal/mol)~54~280 [58]

Stereoelectronic effects also influence the rearrangement pathways available to cyclopropanone hydrate [31] [36]. Under thermal conditions, the hydrate can undergo ring-opening to form propionic acid through a concerted mechanism involving simultaneous carbon-carbon bond cleavage and proton transfer [36]. The activation barrier for this transformation is significantly lowered compared to the parent cyclopropanone due to the presence of the hydroxyl groups, which can participate in hydrogen bonding and stabilize transition states [36].

The photochemical behavior of cyclopropanone hydrate involves preferential population of excited states that lead to asymmetric ring-opening pathways [36] [38]. Non-adiabatic molecular dynamics simulations demonstrate that excitation to the first singlet excited state results in preferential formation of propionic acid rather than symmetric fragmentation products [36] [38]. This selectivity arises from the stereoelectronic influence of the hydroxyl substituents on the excited-state potential energy surfaces [36].

The solvent environment plays a crucial role in determining the stereoelectronic preferences of cyclopropanone hydrate rearrangements [36]. In aqueous solution, the hydrate forms extensive hydrogen bond networks that stabilize certain conformational states while destabilizing others [36]. These interactions effectively channel the reaction through specific pathways and influence both the kinetics and thermodynamics of rearrangement processes [36].

Late-Stage Functionalization of Statin Derivatives

The late-stage functionalization of statin derivatives represents one of the most significant applications of 1,1-cyclopropanediol in complex molecule construction. This approach enables the transformation of established cholesterol-lowering medications into novel cyclopropane-containing analogues while maintaining their therapeutic frameworks [1] [2].

Methodology and Approach

The primary methodology employed for late-stage statin modification involves a zinc-mediated cross-electrophile coupling reaction of 1,3-dimesylates derived from statin precursors [1] [3]. This process represents a departure from traditional cyclopropanation strategies that typically require pre-existing alkenes in the substrate molecule. Instead, the method utilizes the prevalent 1,3-diol motifs naturally occurring in statin structures, making it exceptionally well-suited for polyketide-based medicinal agents [4].

The reaction conditions are notably mild, employing zinc dust as the reductant in combination with magnesium bromide salts in dimethylacetamide or tetrahydrofuran solvents [1] [3]. The transformation proceeds through an intramolecular cross-electrophile coupling mechanism, where the 1,3-dimesylate intermediates undergo cyclization to form the three-membered cyclopropane ring. This approach circumvents the need for highly reactive carbene precursors or harsh reaction conditions typically associated with traditional cyclopropanation methods [5].

Statin Derivative Transformations

Atorvastatin Modifications: The atorvastatin framework has been successfully modified through this late-stage functionalization approach. The synthetic sequence involves initial protection of the carboxylic acid functionality as a methyl ester, followed by conversion of the inherent 1,3-diol moiety to the corresponding 1,3-dimesylate [1] [3]. The subsequent zinc-mediated cyclization affords the cyclopropane-containing atorvastatin derivative with preserved stereochemistry and functional group integrity.

Rosuvastatin Transformations: Rosuvastatin, a synthetic statin available as a 3,5-dihydroxy carboxylate salt, undergoes similar transformation protocols. The presence of the fluorinated aromatic system and the heterocyclic pyrimidine ring does not interfere with the cyclization process, demonstrating the remarkable functional group tolerance of the methodology [1] [3].

Fluvastatin Modifications: The fluvastatin core structure, containing an indole heterocycle and a heptenoic acid side chain, has been successfully subjected to late-stage cyclopropanation. The reaction tolerates the presence of the indole nitrogen and the extended aliphatic chain, yielding the corresponding cyclopropane derivative [1] [3].

Pitavastatin Derivatives: Pitavastatin transformations present a particularly interesting case, as treatment with mesyl chloride can result in the formation of allylic chloride intermediates. These 1-chloro-3-mesylate species still undergo successful zinc-mediated cyclization, expanding the substrate scope to include mixed electrophile systems [1] [3].

Simvastatin Conversions: Natural statins such as simvastatin, which exist as β-hydroxy lactones rather than open-chain carboxylic acids, require additional synthetic manipulation prior to the cyclization step. The lactone ring opening and subsequent functional group manipulations enable access to the required 1,3-diol precursors for cyclopropane formation [1] [3].

Functional Group Compatibility and Limitations

The late-stage functionalization methodology demonstrates exceptional tolerance for the diverse functional groups present in statin structures. Amides, esters, heterocycles including pyridine and thiophene rings, and alkenes all remain intact during the transformation process [1] [3]. This compatibility extends to more complex structural features such as fluorinated aromatic systems, steroid-like scaffolds, and extended aliphatic chains.

The reaction conditions are sufficiently mild to preserve stereochemical integrity at existing chiral centers, a crucial consideration for maintaining the biological activity profiles of the parent statin molecules [1] [3]. The methodology also accommodates both protected and unprotected alcohol functionalities, though carboxylic acids typically require protection to prevent unwanted side reactions.

Synthetic and Medicinal Chemistry Implications

The development of cyclopropane-containing statin derivatives through late-stage functionalization offers several potential advantages for medicinal chemistry applications. The cyclopropane motif is known to enhance metabolic stability by providing resistance to enzymatic degradation, potentially leading to improved pharmacokinetic profiles [6] [7]. Additionally, the conformational rigidity introduced by the three-membered ring can modulate binding interactions with the target enzyme, potentially leading to altered selectivity profiles or enhanced potency [6] [7].

The methodology's ability to generate diverse cyclopropane-containing analogues from a single statin precursor enables systematic structure-activity relationship studies. This approach is particularly valuable for exploring the effects of conformational restriction on biological activity while maintaining the core pharmacophore elements responsible for HMG-CoA reductase inhibition [1] [3].

Incorporation into Polyketide Backbone Analogues

The incorporation of 1,1-cyclopropanediol-derived structural elements into polyketide backbone analogues represents a sophisticated approach to natural product modification and synthetic biology applications. Polyketides, as secondary metabolites with diverse biological activities ranging from anticancer to antibiotic properties, serve as excellent scaffolds for cyclopropane incorporation due to their inherent structural complexity and prevalent 1,3-diol motifs [4].

Polyketide Structural Characteristics

Polyketides are characterized by their repetitive backbone structures derived from acetate and propionate building blocks, resulting in alternating ketone and hydroxyl functionalities. The 1,3-diol motifs that frequently appear in these structures make them ideal substrates for cyclopropane incorporation using the zinc-mediated cross-electrophile coupling methodology [4]. The preservation of the overall polyketide framework while introducing cyclopropane rigidity offers opportunities for modulating biological activity and improving metabolic stability.

Terpene-Based Cyclopropane Derivatives

Borneol Derivatives: The monoterpene borneol, with its bridged bicyclic structure and secondary alcohol functionality, has been successfully converted to cyclopropane-containing analogues. The transformation involves initial derivatization to introduce the required 1,3-diol motif, followed by conversion to the corresponding 1,3-dimesylate and subsequent zinc-mediated cyclization [4]. The resulting cyclopropane derivative maintains the characteristic terpene framework while introducing additional conformational constraints that may alter biological activity profiles.

Citronellal Transformations: The acyclic monoterpene citronellal presents a particularly interesting case for cyclopropane incorporation. The aldehyde functionality can be utilized in aldol condensation reactions with appropriate β-ketoesters to generate the necessary 1,3-diol precursors [4]. The subsequent cyclopropanation proceeds in moderate yield (41%), demonstrating the methodology's applicability to linear terpene structures. The resulting cyclopropane-containing citronellal derivatives represent novel synthetic intermediates with potential applications in fragrance chemistry and natural product synthesis.

Steroid-Based Cyclopropane Modifications

β-Sitosterol Derivatives: The plant sterol β-sitosterol, featuring a complex tetracyclic framework with multiple stereogenic centers, has been successfully modified through cyclopropane incorporation. The methodology tolerates the steroid backbone's rigidity and the presence of the aliphatic side chain, yielding cyclopropane-containing derivatives that maintain the overall steroid architecture [4]. These transformations demonstrate the method's compatibility with highly complex natural product scaffolds.

The steroid framework's inherent rigidity provides an excellent platform for studying the effects of additional conformational constraints introduced by cyclopropane incorporation. The resulting derivatives may exhibit altered membrane permeability, modified receptor binding profiles, or enhanced metabolic stability compared to the parent steroid structures [4].

Reaction Optimization and Scalability

The incorporation of cyclopropane motifs into polyketide backbones has been optimized for larger-scale synthesis, with reactions successfully performed on 400-milligram scales while maintaining or improving yields [4]. This scalability is crucial for biological activity screening and further synthetic elaboration of the resulting cyclopropane-containing natural product analogues.

The reaction conditions have been refined to accommodate the structural diversity present in polyketide scaffolds. The use of sodium iodide as an alternative halide source in certain cases (8 equivalents in tetrahydrofuran) has proven beneficial for specific substrate classes, particularly those with branched or sterically hindered 1,3-diol precursors [4].

Functional Group Tolerance in Complex Scaffolds

The methodology demonstrates remarkable tolerance for the diverse functional groups commonly found in polyketide structures. Ethers, including both aliphatic and aromatic variants, remain intact during the transformation process. Protected alcohols, particularly those bearing PMB (p-methoxybenzyl) protecting groups, are well-tolerated, enabling selective cyclopropane formation in the presence of multiple hydroxyl functionalities [4].

The presence of trifluoromethyl groups, increasingly common in synthetic polyketide analogues, does not interfere with the cyclization process. This compatibility extends to more complex structural features such as bridged ring systems, extended aliphatic chains, and multiple stereogenic centers [4].

Synthetic Strategy Integration

The cyclopropane incorporation methodology integrates seamlessly with existing polyketide synthesis strategies. The ability to introduce cyclopropane motifs at late stages of complex synthetic sequences minimizes the need for extensive route redesign. This approach is particularly valuable for medicinal chemistry programs where cyclopropane incorporation is desired for property optimization rather than as a core synthetic objective [4].

The methodology's compatibility with standard protecting group strategies enables selective cyclopropane formation in the presence of multiple reactive sites. This selectivity is crucial for complex polyketide structures where undesired cyclization reactions could lead to structural rearrangements or decomposition [4].

Role in Spirocyclic Natural Product Syntheses

The role of 1,1-cyclopropanediol in spirocyclic natural product syntheses represents an emerging and highly significant application area, where the unique structural properties of cyclopropane rings are leveraged to create complex three-dimensional architectures. Spirocyclic compounds, characterized by two or more rings sharing a single common atom, are increasingly recognized as privileged structures in medicinal chemistry due to their ability to occupy three-dimensional space efficiently while maintaining structural rigidity [8] [9].

Spirocyclic β-Sultam Synthesis

The synthesis of spirocyclic β-sultams through reductive cyclization represents a novel application of cyclopropane chemistry in heterocyclic synthesis. The methodology involves the intramolecular cyclization of α-cyanoalkylsulfonyl fluorides under mild reductive conditions using sodium borohydride in the presence of nickel chloride hexahydrate [8].

Mechanistic Pathway: The reaction proceeds through initial reduction of the nitrile functionality to generate a primary amine intermediate, which subsequently undergoes intramolecular nucleophilic attack on the sulfonyl fluoride moiety. This process results in the formation of a four-membered β-sultam ring system spiro-fused to the original carbocyclic framework [8].

The β-sultam products are obtained in moderate yields (48-53%) across two examples, demonstrating the methodology's applicability to this challenging ring system. The lower yields compared to the analogous γ-sultam synthesis reflect the inherent difficulty in forming four-membered rings due to increased ring strain [8].

Substrate Scope: The methodology has been demonstrated with cyclobutane and tetrahydropyran-derived substrates, showing compatibility with both carbocyclic and heterocyclic frameworks. The synthesis of the required α-cyanoalkylsulfonyl fluoride precursors involves double alkylation of 2-(tert-butylthio)acetonitrile with appropriate dibromide reagents, followed by oxidative chlorination and fluoride exchange [8].

Spirocyclic γ-Sultam Synthesis

The synthesis of spirocyclic γ-sultams represents a more successful application of the reductive cyclization methodology, with yields ranging from 61-84% across eight examples. The higher efficiency compared to β-sultam formation reflects the reduced ring strain associated with five-membered ring formation [8].

Scalability: The methodology has been demonstrated on scales up to 30 grams, indicating its potential for preparative applications. This scalability is crucial for generating sufficient quantities of spirocyclic building blocks for further synthetic elaboration or biological evaluation [8].

Functional Group Tolerance: The synthesis tolerates a wide range of functional groups including protected amines, ethers, and various heterocyclic systems. Notably, the methodology accommodates both monocyclic and bicyclic frameworks as the core spirocyclic unit, demonstrating broad substrate scope [8].

Deprotection Strategies: The synthetic approach incorporates strategic use of protecting groups, particularly N-Boc protection for bifunctional sultams. The deprotection can be accomplished using standard acidic conditions (4 M HCl in dioxane) to yield the corresponding hydrochloride salts in quantitative yields [8].

Spirocyclic Glycosyl Phosphonate Analogues

The synthesis of spirocyclic cyclopropyl glycosyl-1-phosphate analogues represents a highly specialized application combining carbohydrate chemistry with cyclopropane synthesis. This methodology involves the cyclopropanation of exo-glycals derived from various pyranose and furanose sugars [10] [11].

Stereospecific Cyclopropanation: The cyclopropanation process is stereospecific, with the cis/trans selectivity determined solely by the E/Z configuration of the starting exo-glycal. This level of stereochemical control enables the preparation of all four possible stereoisomers of spirocyclopropyl ribose-1-phosphonate in a controlled manner [10] [11].

Substrate Scope: The methodology has been evaluated using various exo-glycals easily obtained from corresponding pyranoses and furanoses. The broad substrate scope demonstrates the general applicability of the approach for generating diverse spirocyclic glycosyl phosphonate analogues [10] [11].

Synthetic Strategy: The overall synthetic strategy involves initial conversion of the sugar substrate to the corresponding exo-glycal, followed by phosphonate introduction and stereospecific cyclopropanation. The resulting spirocyclic products can be obtained in both protected and deprotected forms, enabling further synthetic manipulation or biological evaluation [10] [11].

Structural Characteristics and Applications

Spirocyclic compounds incorporating cyclopropane motifs possess unique structural characteristics that make them valuable in medicinal chemistry applications. The combination of the three-dimensional architecture provided by the spiro center and the conformational rigidity introduced by the cyclopropane ring creates highly defined molecular geometries [8] [9].

Three-Dimensional Architecture: The spirocyclic framework provides well-defined exit vectors that can be exploited for specific protein-ligand interactions. The cyclopropane component adds additional rigidity while maintaining a compact molecular volume, properties that are highly desirable in drug design [8] [9].

Bioisosteric Potential: Spirocyclic cyclopropane-containing compounds can serve as bioisosteres for more traditional saturated nitrogen heterocycles such as pyrrolidine and piperidine. The spirocyclic architecture may provide enhanced selectivity profiles due to the unique three-dimensional presentation of functional groups [8] [9].

Medicinal Chemistry Applications: The resulting spirocyclic compounds represent advanced building blocks for medicinal chemistry applications, particularly in the development of CNS-active agents where three-dimensional architecture and conformational rigidity are crucial for crossing the blood-brain barrier and achieving selectivity [8] [9].

Synthetic Challenges and Solutions

The synthesis of spirocyclic cyclopropane-containing natural products presents several unique challenges that have been addressed through innovative synthetic approaches. The inherent ring strain of cyclopropanes, combined with the geometric constraints imposed by the spirocyclic architecture, requires careful optimization of reaction conditions and substrate design [8] [9].

Ring Strain Management: The successful formation of spirocyclic systems requires careful balance between the ring strain introduced by the cyclopropane motif and the geometric requirements of the spiro fusion. The use of mild reductive conditions and appropriate choice of cyclization precursors helps minimize competing decomposition pathways [8] [9].

Stereochemical Control: The achievement of high stereochemical control in spirocyclic cyclopropane synthesis requires careful substrate design and reaction optimization. The use of stereospecific cyclopropanation methods and strategic protecting group placement enables access to specific stereoisomers [8] [9].

XLogP3

-0.7

Other CAS

15144-65-7

Dates

Last modified: 07-17-2023

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